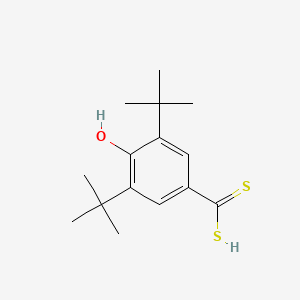
Benzenecarbodithioic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-
Cat. No. B8605521
Key on ui cas rn:
52119-95-6
M. Wt: 282.5 g/mol
InChI Key: HHXCMCNHNPGJNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05076945
Procedure details


The ditalow amine salt of 4-hydroxy -3, 5-di-tert-butyldithiobenzoic acid was prepared as follows: 2,6-di-tert-butyl phenol (20.6 g) was dissolved in dimethylsulphoxide (60 cm3). To this well stirred solution under nitrogen was added KOH (5.6 g) dissolved in the minimum amount of water. After the addition was completed, CS2 (7.6 g) was run in maintaining the temperature between 20-25° C. The mixture was maintained at this temperature for one hour, at 60° C. for two hours and then cooled and poured into water (250 cm3). After acidification (10% HCl), extraction into diethylether and drying over Na2SO4 the product was isolated by roto-evaporation (calculated for C15H22OS2, C=63.83 wt. % and H=7.80 wt. %; found C=63.65 wt. % and H=7.86 wt. %).






Identifiers


|
REACTION_CXSMILES
|
[C:1]([C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([C:11]([CH3:14])([CH3:13])[CH3:12])[C:6]=1[OH:15])([CH3:4])([CH3:3])[CH3:2].[OH-].[K+].[C:18](=[S:20])=[S:19]>CS(C)=O.O>[OH:15][C:6]1[C:5]([C:1]([CH3:4])([CH3:3])[CH3:2])=[CH:10][C:9]([C:18]([SH:20])=[S:19])=[CH:8][C:7]=1[C:11]([CH3:14])([CH3:13])[CH3:12] |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
20.6 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)C1=C(C(=CC=C1)C(C)(C)C)O
|
|
Name
|
|
|
Quantity
|
60 mL
|
|
Type
|
solvent
|
|
Smiles
|
CS(=O)C
|
Step Two
|
Name
|
|
|
Quantity
|
5.6 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[K+]
|
Step Three
|
Name
|
|
|
Quantity
|
7.6 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=S)=S
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Five
|
Name
|
|
|
Quantity
|
250 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
22.5 (± 2.5) °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
After the addition
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was maintained at this temperature for one hour, at 60° C. for two hours
|
|
Duration
|
2 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
After acidification (10% HCl), extraction into diethylether
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
drying over Na2SO4 the product
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was isolated by roto-evaporation (calculated for C15H22OS2, C=63.83 wt. % and H=7.80 wt. %; found C=63.65 wt. % and H=7.86 wt. %)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OC1=C(C=C(C(=S)S)C=C1C(C)(C)C)C(C)(C)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
